4-(Benzyloxy)thiophenol

Descripción general

Descripción

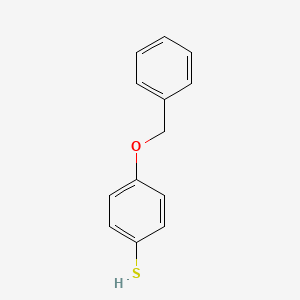

4-(Benzyloxy)thiophenol is an organosulfur compound characterized by a thiophenol group substituted with a benzyloxy group at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)thiophenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chlorothiophenol with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 4-(Benzyloxy)thiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: Sulfonic acids, disulfides.

Reduction: Thiolate anions.

Substitution: Various substituted thiophenols depending on the reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that thiophenol derivatives, including 4-(benzyloxy)thiophenol, exhibit significant antimicrobial properties. These compounds have been evaluated against various pathogens, showing promising results in inhibiting bacterial growth. The structural attributes of thiophenols contribute to their interaction with microbial enzymes, making them potential candidates for developing new antibiotics .

Antiplasmodial Activity

The antiplasmodial activity of compounds related to this compound has been explored in the context of malaria treatment. Studies have identified several derivatives with effective inhibition against Plasmodium falciparum, the parasite responsible for malaria. For example, compounds derived from quinazoline scaffolds that incorporate thiophenol moieties have shown IC50 values indicating potent antiplasmodial activity .

Case Study 1: Synthesis and Evaluation of Antiplasmodial Compounds

A research group synthesized a series of quinazoline derivatives incorporating this compound and evaluated their activity against Plasmodium falciparum. The study highlighted that certain substitutions on the thiophenol ring could enhance biological activity. The most active compounds displayed IC50 values as low as 1.1 µM with favorable selectivity indexes compared to standard treatments like chloroquine .

Case Study 2: Development of PPARα Agonists

In another study focused on metabolic diseases, derivatives of this compound were investigated for their ability to activate PPARα (Peroxisome Proliferator-Activated Receptor Alpha). This receptor plays a crucial role in lipid metabolism and inflammation. The synthesized compounds demonstrated improved potency in activating PPARα compared to earlier chemotypes, suggesting potential applications in treating metabolic disorders such as diabetes .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth through interaction with microbial enzymes. | Significant activity against various pathogens. |

| Antiplasmodial Activity | Efficacy against Plasmodium falciparum for malaria treatment. | IC50 values as low as 1.1 µM; favorable selectivity. |

| PPARα Agonism | Activation of PPARα for potential metabolic disease treatments. | Enhanced potency over previous chemotypes. |

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparación Con Compuestos Similares

Thiophenol: Lacks the benzyloxy group, making it less lipophilic.

4-Methoxythiophenol: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and solubility.

4-(Benzyloxy)phenol: Similar structure but lacks the sulfur atom, leading to different chemical properties.

Uniqueness: 4-(Benzyloxy)thiophenol is unique due to the presence of both the thiol and benzyloxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

4-(Benzyloxy)thiophenol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound consists of a thiophenol core substituted with a benzyloxy group at the para position. The general formula can be represented as . The synthesis typically involves the reaction of thiophenol with benzyl alcohol in the presence of an acid catalyst, yielding the desired product with moderate to high yields.

Antimicrobial Activity

Research indicates that thiophenol derivatives exhibit significant antimicrobial properties. A study evaluated various thiophenol compounds, including this compound, against a range of bacterial strains. The minimal inhibitory concentrations (MICs) for these compounds ranged from 50 to 200 µg/mL, demonstrating effective antibacterial activity .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 100 |

| Escherichia coli | 150 | |

| Pseudomonas aeruginosa | 200 |

Antiviral Activity

This compound has shown promise in antiviral applications. In vitro studies demonstrated its ability to inhibit viral replication in cell cultures infected with various viruses, including influenza and coronaviruses. The compound exhibited an EC50 value of approximately 5 µM against influenza A virus .

Anticancer Activity

Several studies have investigated the anticancer potential of thiophenol derivatives. For instance, this compound was tested against human cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The compound displayed cytotoxic effects with IC50 values ranging from 10 to 30 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| SK-Hep-1 | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Thiophenols are known to induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in viral replication and bacterial growth.

- Interference with Cell Signaling : By modulating signaling pathways, such as those involving NF-kB and MAPK, thiophenols can influence cell survival and proliferation.

Study on Antiviral Efficacy

A recent study assessed the antiviral efficacy of various thiophenol derivatives, including this compound. It was found that the compound effectively reduced viral titers in infected cell cultures by over 80% at concentrations below cytotoxic levels .

Evaluation of Anticancer Properties

In a preclinical trial involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was attributed to enhanced apoptosis and reduced cell proliferation markers .

Propiedades

IUPAC Name |

4-phenylmethoxybenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRTZLQGVTVHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.